molecular formula C16H11N3S B10841553 2-Amino-6-phenyl-4-thiophen-2-yl-nicotinonitrile

2-Amino-6-phenyl-4-thiophen-2-yl-nicotinonitrile

Cat. No. B10841553
M. Wt: 277.3 g/mol
InChI Key: WFWGQLLRRFDTHC-UHFFFAOYSA-N
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Description

2-Amino-6-phenyl-4-thiophen-2-yl-nicotinonitrile is a heterocyclic compound that features a nicotinonitrile core substituted with amino, phenyl, and thiophenyl groups. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-phenyl-4-thiophen-2-yl-nicotinonitrile can be achieved through a multi-component reaction involving arylaldehydes, methylketones, malononitrile, and ammonium acetate. Tetrabutyl ammonium bromide is often used as a catalyst in an aqueous medium . The reaction typically proceeds under mild conditions, resulting in high yields of the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-phenyl-4-thiophen-2-yl-nicotinonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The amino and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.

    Oxidation and Reduction: The thiophenyl group can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.

    Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogens, alkyl halides, and nucleophiles such as amines and alcohols.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution: Products include various substituted derivatives of the original compound.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include thiols and other reduced forms.

Scientific Research Applications

2-Amino-6-phenyl-4-thiophen-2-yl-nicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-6-phenyl-4-thiophen-2-yl-nicotinonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-phenyl-4-thiophen-2-yl-nicotinonitrile is unique due to its specific combination of amino, phenyl, and thiophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

properties

Molecular Formula

C16H11N3S

Molecular Weight

277.3 g/mol

IUPAC Name

2-amino-6-phenyl-4-thiophen-2-ylpyridine-3-carbonitrile

InChI

InChI=1S/C16H11N3S/c17-10-13-12(15-7-4-8-20-15)9-14(19-16(13)18)11-5-2-1-3-6-11/h1-9H,(H2,18,19)

InChI Key

WFWGQLLRRFDTHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CS3)C#N)N

Origin of Product

United States

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